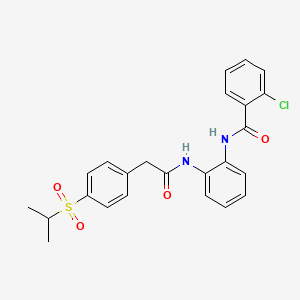

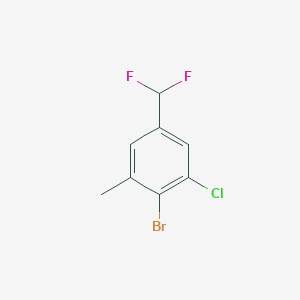

![molecular formula C16H9F4N3OS B2981745 N-[5-(4-fluorophenyl)-1,3,4-thiadiazol-2-yl]-3-(trifluoromethyl)benzamide CAS No. 330190-89-1](/img/structure/B2981745.png)

N-[5-(4-fluorophenyl)-1,3,4-thiadiazol-2-yl]-3-(trifluoromethyl)benzamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

“N-[5-(4-fluorophenyl)-1,3,4-thiadiazol-2-yl]-3-(trifluoromethyl)benzamide” is a compound that is structurally similar to Flufenacet . Flufenacet is a selective herbicide that is moderately soluble in water and is not highly volatile . It may persist in soil and water/sediment systems under certain conditions . It is moderately toxic to humans via the oral route and is considered to be a skin sensitiser .

Synthesis Analysis

The synthesis of 1,3,4-thiadiazole derivatives, which includes “N-[5-(4-fluorophenyl)-1,3,4-thiadiazol-2-yl]-3-(trifluoromethyl)benzamide”, has been reported in the literature . The compounds were synthesized in one step by the treatment of 2 with 2-[(methylthio)carbonthioyl]hydrazones . The reaction was carried out in the presence of triethylamine at room temperature .Molecular Structure Analysis

The molecular structure of “N-[5-(4-fluorophenyl)-1,3,4-thiadiazol-2-yl]-3-(trifluoromethyl)benzamide” is similar to that of Flufenacet . The chemical formula of Flufenacet is C₁₄H₁₃F₄N₃O₂S . The compound contains a 1,3,4-thiadiazole ring, which is a five-membered heterocyclic ring .Physical And Chemical Properties Analysis

Flufenacet, a compound structurally similar to “N-[5-(4-fluorophenyl)-1,3,4-thiadiazol-2-yl]-3-(trifluoromethyl)benzamide”, is moderately soluble in water and is not highly volatile . It may persist in soil and water/sediment systems under certain conditions .Scientific Research Applications

Photophysical Properties and Synthesis

Research on derivatives of benzamide, including those related to N-[5-(4-fluorophenyl)-1,3,4-thiadiazol-2-yl]-3-(trifluoromethyl)benzamide, has revealed significant interest in their photophysical properties. A study focused on the synthesis of N-(5-phenyl-1,3,4-thiadiazol-2-yl)benzamide derivatives and their corresponding BF2 complexes showcased the effect of various substituents on their photophysical behaviors. These compounds exhibited notable properties such as large Stokes shifts, solid-state fluorescence, and aggregation-induced emission effects (AIEE), indicating their potential in fluorescence-based applications (Zhang et al., 2017).

Anticancer Activity

Another significant area of research involves the anticancer potential of fluorinated thiadiazole derivatives. Studies have demonstrated that fluorinated 3,6-diaryl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazoles exhibit moderate to good antiproliferative potency against various cancer cell lines. Among these, certain compounds have shown higher antiproliferative activity, suggesting their relevance in the development of anticancer drugs (Chowrasia et al., 2017).

Crystal Structure Analysis

The molecular geometry and crystal structure of biologically active 2-benzamido-5-(4-fluoro-3-phenoxyphenyl)-1,3,4-thiadiazoles derivatives have been another focal point. Detailed quantitative analysis of their crystal packing, including the study of weak interactions such as C–H⋯OC/O–C, C–H⋯π, and C–H⋯F, provides insight into the stabilization mechanisms contributing to their structural integrity. This research highlights the significance of such derivatives in understanding the relationship between molecular structure and biological activity (Panini et al., 2013).

Antipathogenic Activity

The synthesis and characterization of acylthioureas and their interaction with bacterial cells have been studied, focusing on the anti-pathogenic activity against strains known for biofilm growth capabilities. This research underscores the potential of fluorinated benzamide derivatives in the development of novel antimicrobial agents with antibiofilm properties (Limban et al., 2011).

Safety And Hazards

Future Directions

The future directions for the research and development of “N-[5-(4-fluorophenyl)-1,3,4-thiadiazol-2-yl]-3-(trifluoromethyl)benzamide” and similar compounds could involve further exploration of their potential as anticancer agents . The lower toxicity and in vivo stability of the 1,3,4-thiadiazole nucleus make these compounds promising candidates for new drug development .

properties

IUPAC Name |

N-[5-(4-fluorophenyl)-1,3,4-thiadiazol-2-yl]-3-(trifluoromethyl)benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H9F4N3OS/c17-12-6-4-9(5-7-12)14-22-23-15(25-14)21-13(24)10-2-1-3-11(8-10)16(18,19)20/h1-8H,(H,21,23,24) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JAYLTFROCKHGNZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)C(F)(F)F)C(=O)NC2=NN=C(S2)C3=CC=C(C=C3)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H9F4N3OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

367.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-[5-(4-fluorophenyl)-1,3,4-thiadiazol-2-yl]-3-(trifluoromethyl)benzamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

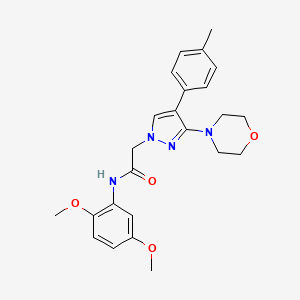

![N-([2,4'-bipyridin]-3-ylmethyl)-5-bromonicotinamide](/img/structure/B2981665.png)

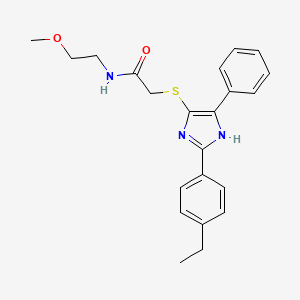

![2-[2-(2-chlorophenoxy)acetyl]-N-(4-nitrophenyl)-1-hydrazinecarbothioamide](/img/structure/B2981666.png)

![8-[(4-benzylpiperidin-1-yl)methyl]-7-(3-hydroxypropyl)-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B2981674.png)

![Ethyl 4-[2-(3-methylanilino)-2-oxoethoxy]-1-(4-methylphenyl)-6-oxopyridazine-3-carboxylate](/img/structure/B2981681.png)

![Ethyl 4-(4-chlorophenyl)-2-[[(Z)-2-cyano-3-[4-(diethylamino)phenyl]prop-2-enoyl]amino]thiophene-3-carboxylate](/img/structure/B2981684.png)

![2-{[(E)-(2-hydroxy-5-methoxyphenyl)methylidene]amino}benzenecarbonitrile](/img/structure/B2981685.png)